2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction of nitrile oxides with olefins . The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the isoxazole ring can produce amines.
Scientific Research Applications
2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing the compound to inhibit enzymes that recognize carboxylate substrates. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds share the isoxazole ring and exhibit similar biological activities.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is unique due to the combination of the cyclohexyl group, thiophene ring, and isoxazole ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclohexyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-14(20-18-13)15-7-4-8-21-15/h4,7-8,10,12H,1-3,5-6,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLWXJDFITGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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